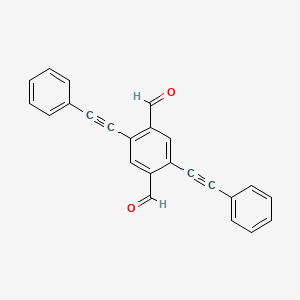
2,5-Bis(phenylethynyl)terephthalaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Bis(phenylethynyl)terephthalaldehyde is an organic compound with the chemical formula C24H14O2. It is characterized by the presence of two phenylethynyl groups attached to a terephthalaldehyde core. This compound is known for its strong aromatic properties and relative stability, making it a valuable intermediate in organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions: 2,5-Bis(phenylethynyl)terephthalaldehyde can be synthesized through various methods. One common approach involves the reaction of 2,5-dibromoterephthalaldehyde with phenylacetylene in the presence of a palladium catalyst. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine to facilitate the coupling reaction .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of this compound likely follows similar protocols to those used in laboratory settings, with optimizations for scale and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
化学反応の分析
Types of Reactions: 2,5-Bis(phenylethynyl)terephthalaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenylethynyl groups can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Strong nucleophiles like Grignard reagents or organolithium compounds.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding primary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,5-Bis(phenylethynyl)terephthalaldehyde has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2,5-Bis(phenylethynyl)terephthalaldehyde largely depends on its functional groups. The aldehyde groups can undergo nucleophilic addition reactions, while the phenylethynyl groups can participate in π-π stacking interactions and conjugation with other aromatic systems. These interactions can influence the compound’s reactivity and its ability to form complex structures with other molecules .
類似化合物との比較
2,5-Bis(phenylethynyl)rhodacyclopentadienes: These compounds exhibit intense fluorescence and slow intersystem crossing due to weak metal-ligand interactions.
2,5-Bis(octyloxy)terephthalaldehyde: Used in the synthesis of covalent organic frameworks and semiconductors.
2,5-Bis(hexyloxy)terephthalaldehyde: Utilized in the production of advanced materials with specific electronic properties.
Uniqueness: 2,5-Bis(phenylethynyl)terephthalaldehyde is unique due to its combination of aldehyde and phenylethynyl groups, which provide a versatile platform for various chemical modifications and applications. Its strong aromatic properties and stability make it a valuable compound in both research and industrial settings .
特性
分子式 |
C24H14O2 |
|---|---|
分子量 |
334.4 g/mol |
IUPAC名 |
2,5-bis(2-phenylethynyl)terephthalaldehyde |
InChI |
InChI=1S/C24H14O2/c25-17-23-16-22(14-12-20-9-5-2-6-10-20)24(18-26)15-21(23)13-11-19-7-3-1-4-8-19/h1-10,15-18H |
InChIキー |
XAZOZVDBSUJQQF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C#CC2=CC(=C(C=C2C=O)C#CC3=CC=CC=C3)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



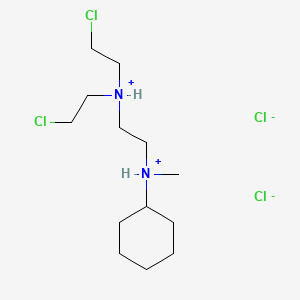
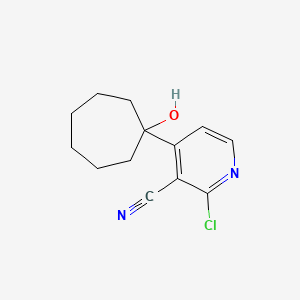
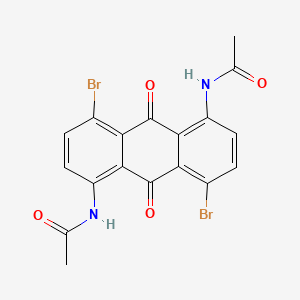
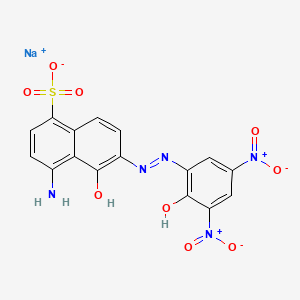

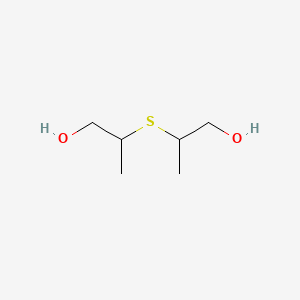
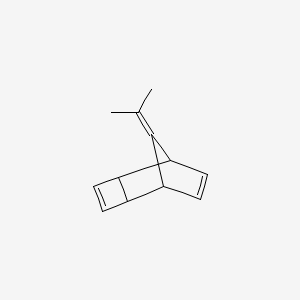
![methyl 2-[(E)-2-(4-chlorophenyl)ethenyl]-6-hydroxybenzoate](/img/structure/B13747705.png)
![Acetamide, 2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-N-[3-[ethyl(phenylmethyl)amino]phenyl]-](/img/structure/B13747714.png)
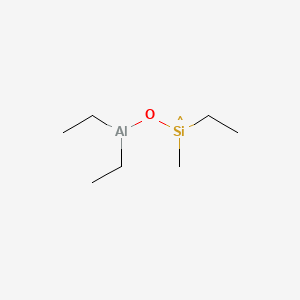
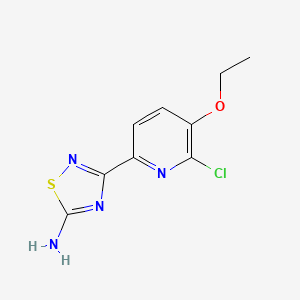

![N-[(2-Hydroxyphenyl)-(4-nitrophenyl)methyl]acetamide](/img/structure/B13747727.png)
